molecular formula C19H26N2O4S2 B4034489 4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE

4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE

Cat. No.: B4034489
M. Wt: 410.6 g/mol
InChI Key: LLSFCGMIKIFDTB-UHFFFAOYSA-N
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Description

4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of benzenesulfonyl chloride with N,N-dipropylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A widely used antibiotic with a sulfonamide group.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.

Uniqueness

4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the dipropylamine group, which may confer distinct biological and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

4-(benzylsulfonylamino)-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-3-14-21(15-4-2)27(24,25)19-12-10-18(11-13-19)20-26(22,23)16-17-8-6-5-7-9-17/h5-13,20H,3-4,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSFCGMIKIFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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